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Compound of Interest

Compound Name: 2-(M-tolyl)isonicotinic acid

Cat. No.: B187396

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic
properties of 2-(m-tolyl)isonicotinic acid (CAS RN: 100004-94-2), a molecule of interest in
medicinal chemistry and materials science. In the absence of publicly available experimental
spectra, this document leverages computational prediction tools to generate anticipated
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Detailed, generalized experimental protocols for acquiring such data are also provided to guide
researchers in their own analytical workflows. This guide is intended to serve as a foundational
resource for the characterization and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(m-tolyl)isonicotinic
acid. It is critical to note that this data is generated from computational models and should be
confirmed by experimental analysis.

Predicted *H NMR Data (Solvent: CDCIs, Frequency: 400
MH2z)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b187396?utm_src=pdf-interest
https://www.benchchem.com/product/b187396?utm_src=pdf-body
https://www.benchchem.com/product/b187396?utm_src=pdf-body
https://www.benchchem.com/product/b187396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~8.70 Doublet 1H H6 (Pyridine)
~8.10 Singlet 1H H3 (Pyridine)
~7.65 Doublet 1H H5 (Pyridine)
~7.40 Triplet 1H H5' (Tolyl)
~7.30 Doublet 1H H6' (Tolyl)
~7.25 Doublet 1H H4' (Tolyl)
~7.20 Singlet 1H H2' (Tolyl)
~2.40 Singlet 3H -CHs
~11.5 Broad Singlet 1H -COOH

Predicted **C NMR Data (Solvent: CDCIs, Frequency: 100
MH2z)
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Chemical Shift (ppm) Assignment
~168.0 -COOH
~158.0 C2 (Pyridine)
~150.0 C6 (Pyridine)
~148.0 C4 (Pyridine)
~139.0 C1' (Tolyl)
~138.0 C3' (Tolyl)
~130.0 C5' (Tolyl)
~129.0 C6' (Tolyl)
~128.0 C4' (Tolyl)
~126.0 C2' (Tolyl)
~123.0 C5 (Pyridine)
~121.0 C3 (Pyridine)
~21.5 -CHs

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

O-H stretch (Carboxylic acid

~3000-2500 Broad )
dimer)
C=0 stretch (Carboxylic acid
~1710 Strong )
dimer)
. C=C and C=N stretching
~1600, ~1560, ~1480 Medium-Strong o
(Aromatic rings)
~1300 Medium C-O stretch and O-H bend
. C-H out-of-plane bending
~900-650 Medium-Strong

(Aromatic)
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Predicted Mass Spectrometry (MS) Data (Electron

lonization)
m/z Relative Intensity (%) Assignment
213.08 100 [M]* (Molecular lon)
196.08 ~40 [M-OH]*
185.07 ~30 [M-COJ*
168.07 ~80 [M-COOH]*
139.05 ~60 [C1oH7N]*
91.05 ~50 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic
carboxylic acids like 2-(m-tolyl)isonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Weigh approximately 5-10 mg of the solid sample of 2-(m-tolyl)isonicotinic acid.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDCIs), Dimethyl sulfoxide-de (DMSO-dse)) in a clean, dry NMR tube.

[¢]

If the sample does not fully dissolve, gentle warming or sonication may be applied. Ensure
the sample is fully dissolved to obtain a high-resolution spectrum.

[¢]

For quantitative NMR, an internal standard of known concentration should be added.

o Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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o Acquire a *H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a
30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise
ratio (typically 8-16 scans).

o Acquire a 133C NMR spectrum. Due to the lower natural abundance of 13C, more scans are
required. A typical experiment might involve a 30° pulse angle, a relaxation delay of 2
seconds, and a larger number of scans (e.g., 1024 or more).

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 2-(m-tolyl)isonicotinic acid sample directly onto the
ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between
the sample and the crystal.

o Data Acquisition:
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o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. Typically, spectra are collected in the mid-IR range (4000-
400 cm™1).

o The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32
scans).

» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction (Direct Insertion Probe for Electron lonization):
o Load a small amount of the solid sample into a capillary tube.
o Insert the capillary tube into the direct insertion probe.
o Introduce the probe into the ion source of the mass spectrometer.

o Data Acquisition (Electron lonization - EI):

[e]

Heat the probe gradually to volatilize the sample into the ion source.

o

The vaporized molecules are bombarded with a beam of high-energy electrons (typically
70 eV).

o

The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge ratio (m/z).

(¢]

The detector records the abundance of each ion.

o Data Analysis:
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o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the

compound.

o Analyze the fragmentation pattern to deduce the structure of the molecule. The
fragmentation of the molecular ion provides information about the different functional

groups and their connectivity.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Disclaimer

The spectroscopic data presented in this document for 2-(m-tolyl)isonicotinic acid is purely
predictive and generated using computational algorithms. This information is intended for
guidance and preliminary research purposes only. Experimental verification is essential for
confirming the chemical structure and spectroscopic properties of this compound. The provided
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experimental protocols are general in nature and may require optimization based on the
specific instrumentation and sample characteristics.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(m-tolyl)isonicotinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187396#spectroscopic-data-of-2-m-tolyl-isonicotinic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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